Methyl 3-chloro-5-hydroxybenzoate

Vue d'ensemble

Description

“Methyl 3-chloro-5-hydroxybenzoate” is a chemical compound1. However, there is limited information available about this specific compound. It is similar to “Methyl 3-chloro-5-fluoro-4-hydroxybenzoate” and “Methyl 3,5-dichloro-4-hydroxybenzoate” which are known compounds12.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “2-amino-4-methylpyridinium-4-hydroxybenzolate” was synthesized by slow solvent evaporation (SSE) method3. However, the specific synthesis process for “Methyl 3-chloro-5-hydroxybenzoate” is not readily available in the retrieved sources.Molecular Structure Analysis

The molecular structure of “Methyl 3-chloro-5-hydroxybenzoate” is not explicitly mentioned in the retrieved sources. However, similar compounds like “Methyl 3-chloro-5-fluoro-4-hydroxybenzoate” and “Methyl 3,5-dichloro-4-hydroxybenzoate” have been studied12. The molecular structure can be determined using techniques like X-ray diffraction (XRD), and spectroscopic methods such as FTIR, RAMAN & NMR3.Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 3-chloro-5-hydroxybenzoate” are not mentioned in the retrieved sources. However, the reaction of a similar compound, “methyl 3-chlorobenzoate”, with lithium diisobutyl-t-butoxyaluminum hydride (LDBBA) has been investigated4.Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-chloro-5-hydroxybenzoate” are not explicitly mentioned in the retrieved sources. However, a similar compound, “Methyl 3-chlorobenzoate”, has a molecular weight of 170.59, a density of 1.227 g/mL at 25 °C, a boiling point of 99-101 °C/12 mmHg, and a melting point of 21 °C4.Applications De Recherche Scientifique

Synthesis and Antibiotic Biosynthesis

Methyl 3-chloro-5-hydroxybenzoate plays a role in the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, which are crucial for studying the biosynthesis of several important antibiotic classes. These derivatives are prepared from methyl 3-amino-5-hydroxybenzoate, demonstrating its significance in antibiotic research and development (Becker, 1984).

Structural and Theoretical Analysis

Methyl 4-hydroxybenzoate, a compound related to methyl 3-chloro-5-hydroxybenzoate, has been studied for its structural properties. Single crystal X-ray structure determination and Hirshfeld surface analysis have been conducted, along with computational calculations, to understand its molecular interactions, packing, and pharmaceutical activity determinants (Sharfalddin et al., 2020).

Syntheses in Medicinal Chemistry

The synthesis of methyl p-chloro-3-hydroxytyrosinates, derivatives of methyl 3-chloro-5-hydroxybenzoate, has been achieved for use in medicinal chemistry, particularly in the context of vancomycin, an important antibiotic (Girard et al., 1996).

Chemosensor Development

The compound has applications in the development of chemosensors. For instance, a study describes the synthesis of a fluorogenic chemosensor based on o-aminophenol and methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate for selective and sensitive detection of Al³⁺ ions, with potential applications in bio-imaging and environmental monitoring (Ye et al., 2014).

Environmental Applications

Methyl 3-chloro-5-hydroxybenzoate is involved in environmental studies, such as the investigation of dechlorination processes by certain bacteria, which can be crucial for understanding and managing environmental contaminants (Loffler et al., 1996).

Antitumor and Antimicrobial Properties

Studies have identified compounds like methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate with moderate antitumor and antimicrobial activities, highlighting the potential of methyl 3-chloro-5-hydroxybenzoate derivatives in pharmacology (Xia et al., 2011).

Environmental Degradation Studies

Research on the degradation of chlorinated paraben, a compound related to methyl 3-chloro-5-hydroxybenzoate, demonstrates its potential environmental impact. The study of its removal from aqueous solutions via irradiation and biological treatment processes informs environmental management strategies (Wang et al., 2017).

Safety And Hazards

The safety and hazards of “Methyl 3-chloro-5-hydroxybenzoate” are not specified in the retrieved sources. However, it’s always important to handle chemical substances with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation5.

Orientations Futures

The future directions for the research and application of “Methyl 3-chloro-5-hydroxybenzoate” are not specified in the retrieved sources.

Please note that the information provided is based on the available sources and there might be more comprehensive data in other scientific articles or databases.

Propriétés

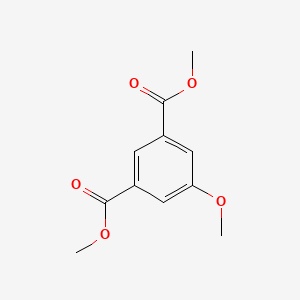

IUPAC Name |

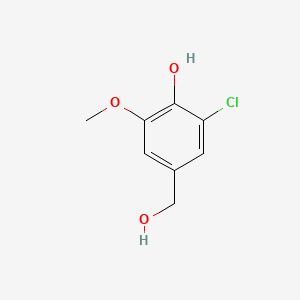

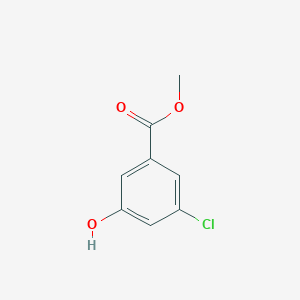

methyl 3-chloro-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUILWNSXFXPDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467211 | |

| Record name | METHYL 3-CHLORO-5-HYDROXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-chloro-5-hydroxybenzoate | |

CAS RN |

98406-04-3 | |

| Record name | METHYL 3-CHLORO-5-HYDROXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[4-(Benzylamino)-4-oxobutanoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364936.png)